Murexide

Description

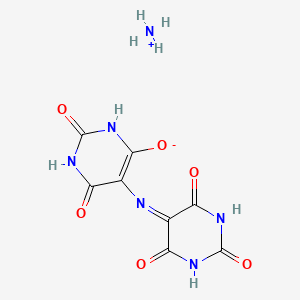

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;2,4-dioxo-5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)amino]-1H-pyrimidin-6-olate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N5O6.H3N/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;/h(H2,10,11,14,15,18)(H3,12,13,16,17,19);1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJYRLGOJYKPILZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=O)NC1=O)[O-])N=C2C(=O)NC(=O)NC2=O.[NH4+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40889371 |

Source

|

| Record name | Murexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Purple-red solid with a green metallic luster; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Murexide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15721 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3051-09-0 |

Source

|

| Record name | Murexide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003051090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Murexide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40889371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.334 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MUREXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W6L62S876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Murexide: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the rich history and detailed synthetic methodologies of murexide, a compound of significant historical importance in the development of synthetic dyes. From its early discovery to the elucidation of its chemical structure and various synthesis routes, this document provides a comprehensive overview for researchers and professionals in the chemical and pharmaceutical sciences.

A Journey Through Time: The History of this compound

The story of this compound is intrinsically linked to the early days of organic chemistry and the quest for synthetic colorants. Initially observed as a vibrant purple substance, its chemical identity and synthesis were unraveled through the contributions of several pioneering chemists.

A pivotal moment in this history was the isolation of uric acid from kidney stones in 1776 by the Swedish chemist Carl Wilhelm Scheele.[1][2] This discovery laid the groundwork for future investigations into its derivatives. In 1818, the English physician and chemist William Prout discovered purpuric acid, the core structure of this compound.[3]

The 1830s saw the eminent German chemists Justus von Liebig and Friedrich Wöhler investigating a purple product obtained from snake excrement, which they named this compound.[4] However, the scarcity of this starting material hindered its practical application as a dye. It wasn't until the 1850s that French chemists successfully produced this compound from the more abundant South American guano, leading to its widespread use as a textile dye in Europe.[4]

dot digraph "Historical_Timeline_of_Murexide_Synthesis" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

subgraph "cluster_18th_Century" { label="18th Century"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "1776" [label="1776: Carl Wilhelm Scheele\nisolates uric acid from\nkidney stones."]; }

subgraph "cluster_19th_Century_Early" { label="Early 19th Century"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "1818" [label="1818: William Prout\nprepares purpuric acid\nfrom uric acid."]; }

subgraph "cluster_19th_Century_Mid" { label="Mid 19th Century"; style=filled; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; "1830s" [label="1830s: Liebig and Wöhler\ninvestigate this compound from\nsnake excrement."]; "1850s" [label="1850s: this compound is commercially\nproduced from guano and\nused as a dye."]; }

"1776" -> "1818" [label="Discovery of Precursor"]; "1818" -> "1830s" [label="Further Investigation"]; "1830s" -> "1850s" [label="Commercialization"]; } dot Caption: A timeline highlighting the key milestones in the history of this compound synthesis.

The Chemistry of this compound Synthesis

This compound, chemically known as ammonium purpurate, is the ammonium salt of purpuric acid. Its synthesis revolves around the oxidative degradation of uric acid and the subsequent condensation of the resulting intermediates. The most common and historically significant method is the "this compound test," which involves the careful oxidation of uric acid with nitric acid, followed by the addition of ammonia.

The overall reaction proceeds through the formation of key intermediates, primarily alloxan and uramil (5-aminobarbituric acid). These compounds then condense to form purpuric acid. The final step is the neutralization with ammonia to yield the vibrant purple this compound.

dot digraph "Murexide_Synthesis_Pathway" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

"Uric_Acid" [label="Uric Acid", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidation" [label="Oxidation\n(e.g., Nitric Acid)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Alloxan" [label="Alloxan", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Uramil" [label="Uramil", shape=rectangle, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Condensation" [label="Condensation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Purpuric_Acid" [label="Purpuric Acid", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Ammonia" [label="Ammonia", shape=rectangle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "this compound" [label="this compound\n(Ammonium Purpurate)", shape=rectangle, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Uric_Acid" -> "Oxidation"; "Oxidation" -> "Alloxan"; "Oxidation" -> "Uramil"; "Alloxan" -> "Condensation"; "Uramil" -> "Condensation"; "Condensation" -> "Purpuric_Acid"; "Purpuric_Acid" -> "this compound"; "Ammonia" -> "this compound"; } dot Caption: The general reaction pathway for the synthesis of this compound from uric acid.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its key precursors.

Synthesis of Alloxantin Dihydrate from Uric Acid

Alloxantin is a key intermediate that can be readily converted to this compound. This protocol is based on the procedure from Organic Syntheses.

Experimental Procedure:

-

In a 500-mL three-necked flask equipped with a stirrer, combine 15 g (0.09 mole) of finely powdered uric acid, 30 g (25.2 mL) of concentrated hydrochloric acid, and 40 mL of water.

-

Warm the mixture to 30°C and begin stirring.

-

Slowly add 4 g (0.014 mole) of finely powdered potassium chlorate in small portions over a period of at least 45 minutes, maintaining the temperature near 30°C.

-

After the addition is complete, filter the solution to remove any undissolved uric acid.

-

Dilute the clear filtrate with 30 mL of water.

-

Saturate the solution with a rapid stream of hydrogen sulfide for 10-15 minutes. A precipitate of sulfur and alloxantin will form.

-

Cool the mixture in an ice bath for 2-3 hours to ensure complete precipitation.

-

Collect the solid by filtration on a Büchner funnel and wash with three 30-mL portions of cold water.

-

To separate the alloxantin from sulfur, boil the wet solid with 250 mL of water for 15 minutes and filter the hot solution. A second extraction of the sulfur is recommended.

-

Allow the filtrate to cool, whereupon alloxantin dihydrate will crystallize as glistening plates.

-

Collect the crystals on a Büchner funnel, press as dry as possible, wash with about 30 mL of ether, and dry in a vacuum desiccator.

-

The expected yield is 8–10 g (55–69%).

dot digraph "Alloxantin_Synthesis_Workflow" { rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=12, fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Mix_Reactants" [label="Mix Uric Acid, HCl, and Water"]; "Heat_30C" [label="Warm to 30°C"]; "Add_KClO3" [label="Slowly Add KClO3"]; "Filter_1" [label="Filter Undissolved Uric Acid"]; "Dilute" [label="Dilute Filtrate with Water"]; "Add_H2S" [label="Saturate with H2S"]; "Cool_Ice_Bath" [label="Cool in Ice Bath"]; "Filter_2" [label="Filter Precipitate"]; "Wash_Water" [label="Wash with Cold Water"]; "Boil_Water" [label="Boil Precipitate in Water"]; "Filter_Hot" [label="Filter Hot to Remove Sulfur"]; "Crystallize" [label="Cool Filtrate to Crystallize Alloxantin"]; "Filter_3" [label="Filter Crystals"]; "Wash_Ether" [label="Wash with Ether"]; "Dry" [label="Dry in Vacuum Desiccator"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Mix_Reactants"; "Mix_Reactants" -> "Heat_30C"; "Heat_30C" -> "Add_KClO3"; "Add_KClO3" -> "Filter_1"; "Filter_1" -> "Dilute"; "Dilute" -> "Add_H2S"; "Add_H2S" -> "Cool_Ice_Bath"; "Cool_Ice_Bath" -> "Filter_2"; "Filter_2" -> "Wash_Water"; "Wash_Water" -> "Boil_Water"; "Boil_Water" -> "Filter_Hot"; "Filter_Hot" -> "Crystallize"; "Crystallize" -> "Filter_3"; "Filter_3" -> "Wash_Ether"; "Wash_Ether" -> "Dry"; "Dry" -> "End"; } dot Caption: The experimental workflow for the synthesis of alloxantin dihydrate from uric acid.

Synthesis of Uramil from Nitrobarbituric Acid

Uramil is another crucial intermediate for this compound synthesis. This procedure is adapted from Organic Syntheses.

Experimental Procedure:

-

In a 5-L flask, place 100 g (0.44 mole) of nitrobarbituric acid and 600 cc of concentrated hydrochloric acid.

-

Heat the mixture on a boiling water bath.

-

To the hot mixture, add 250 g (2.1 gram-atoms) of mossy tin and 400 cc of hydrochloric acid over a period of about thirty minutes.

-

Continue heating until the yellow color of the liquid disappears.

-

Add approximately 3 L more of concentrated hydrochloric acid and heat until all the white solid dissolves.

-

Add Norite (activated carbon) and filter the hot mixture through a sintered-glass funnel.

-

Allow the filtrate to stand in an icebox overnight to precipitate the uramil.

-

Collect the precipitate on a filter and wash thoroughly with dilute hydrochloric acid and finally with water.

-

Concentrate the filtrate under reduced pressure to about 1 L and cool overnight to obtain a second crop of uramil.

-

Dry the combined product in a desiccator over concentrated sulfuric acid, and then over 40% sodium hydroxide to remove residual hydrochloric acid.

-

The yield of uramil is 40–46 g (63–73%).

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. The choice of method may depend on the available starting materials and desired purity.

This is a classical and straightforward method.

Experimental Procedure:

-

Heat alloxantin in a stream of ammonia gas at 100°C. The alloxantin will be converted to this compound, a purple solid.

-

Alternatively, dissolve alloxantin in a large excess of boiling absolute alcohol.

-

Pass dry ammonia gas through the solution for about three hours.

-

The precipitated this compound is collected by filtration, washed with absolute alcohol, and dried.

This method utilizes the oxidation of uramil.

Experimental Procedure:

-

Boil uramil with mercury(II) oxide in water. The uramil is oxidized and condenses to form this compound.

-

The reaction mixture is typically heated to reflux.

-

The resulting this compound can be isolated by filtration and purified by crystallization.

Note: This method involves the use of a toxic mercury compound and should be handled with appropriate safety precautions.

This method provides a high yield of this compound.

Experimental Procedure:

-

Digest alloxan with alcoholic ammonia at approximately 78°C.

-

The this compound forms as a purple solid that is easily soluble in water.

-

The product can be isolated by filtration and purified as needed.

Quantitative Data

This section summarizes the available quantitative data for this compound and its synthesis.

Table 1: Comparison of this compound Synthesis Methods

| Starting Material(s) | Reagents | Conditions | Yield (%) | Purity | Reference(s) |

| Alloxantin | Ammonia gas | 100°C | Not specified | - | |

| Alloxantin | Dry ammonia, absolute alcohol | Boiling | Not specified | High | |

| Uramil | Mercury(II) oxide | Reflux | 60-75 | Moderate | |

| Alloxan | Alcoholic ammonia | ~78°C | 75-90 | Very High |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₈H₈N₆O₆ | |

| Molar Mass | 284.19 g/mol | |

| Appearance | Reddish-purple powder | |

| Melting Point | >300 °C | - |

| UV-Vis λmax (water) | 520 - 525 nm | |

| Solubility in Water | Slightly soluble | |

| Solubility in Ethanol | Insoluble | |

| Solubility in Ether | Insoluble | |

| Solubility in Alkaline Solutions | Soluble |

Spectroscopic Data:

-

NMR Spectroscopy: No detailed ¹H or ¹³C NMR data for this compound were found in the conducted searches. The complexity of the molecule and its limited solubility in common NMR solvents may present challenges for obtaining high-resolution spectra.

Conclusion

The synthesis of this compound represents a significant chapter in the history of chemistry, marking a transition from natural to synthetic dyes. The elucidation of its structure and the development of various synthetic routes from readily available starting materials like uric acid were major achievements of 19th-century organic chemistry. While this compound's use as a textile dye has been largely superseded, its chemistry and the methods developed for its synthesis continue to be of interest to researchers and educators. This guide provides a detailed technical overview of the historical context, reaction pathways, and experimental protocols for the synthesis of this historically important molecule. Further research to fully characterize this compound using modern spectroscopic techniques such as detailed FTIR and NMR analysis would provide a more complete understanding of its structure and properties.

References

The Coordination Chemistry of Murexide-Metal Complexes: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Murexide (Ammonium purpurate), the ammonium salt of purpuric acid, has long been recognized for its chromophoric properties and its ability to form colored complexes with a variety of metal ions.[1] This technical guide provides an in-depth exploration of the coordination chemistry of this compound-metal complexes, targeting researchers, scientists, and professionals in drug development. The guide covers the synthesis, structural characterization, and physicochemical properties of these complexes, with a focus on their applications in analytical chemistry, catalysis, and medicine. Detailed experimental protocols, quantitative data summaries, and visualizations of key concepts are provided to facilitate a comprehensive understanding of this versatile ligand and its metal complexes.

Introduction to this compound and its Coordination Chemistry

This compound is a polydentate ligand that can coordinate to metal ions through its nitrogen and oxygen atoms.[1] The structure of this compound features multiple potential donor sites, allowing it to act as a tridentate ligand.[1] The deprotonated purpurate anion forms stable complexes with a wide range of metal ions, including alkaline earth metals, transition metals, and rare earth elements.[2][3] The formation of these complexes is often accompanied by a distinct color change, a property that has been extensively utilized in analytical chemistry for the complexometric titration of metal ions.

The coordination of this compound to a metal ion typically involves the nitrogen atom of the imino group and the oxygen atoms of the adjacent carbonyl groups. This chelation results in the formation of stable five- or six-membered rings, enhancing the thermodynamic stability of the resulting complex. The stoichiometry of this compound-metal complexes can vary, with 1:1, 1:2, and 2:1 (metal:ligand) ratios being reported depending on the metal ion and reaction conditions.

Synthesis of this compound-Metal Complexes

The synthesis of this compound-metal complexes can be broadly categorized into two approaches: in-situ formation in solution for analytical purposes and the isolation of solid-state complexes for structural and further applicative studies.

In-situ Complex Formation

For applications such as spectrophotometric analysis and complexometric titrations, this compound-metal complexes are typically formed in-situ by mixing aqueous or alcoholic solutions of the metal salt and this compound. The pH of the solution plays a crucial role in the complex formation and the stability of the resulting species.

Synthesis of Solid-State Complexes

The isolation of solid this compound-metal complexes allows for their detailed characterization using various spectroscopic and crystallographic techniques. A general procedure for the synthesis of transition metal-murexide complexes is as follows:

Experimental Protocol: Synthesis of a Generic Transition Metal-Murexide Complex (e.g., M = Co(II), Ni(II), Cu(II))

-

Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in hot ethanol.

-

Metal Salt Solution Preparation: In a separate vessel, dissolve the corresponding metal chloride or acetate salt in distilled water or ethanol.

-

Complexation: Slowly add the metal salt solution to the this compound solution with constant stirring. The formation of a colored precipitate indicates the formation of the complex.

-

Reflux: Reflux the reaction mixture for 2-3 hours to ensure complete reaction.

-

Isolation: Allow the mixture to cool to room temperature. Collect the precipitate by filtration.

-

Washing: Wash the precipitate with distilled water and then with ethanol to remove any unreacted starting materials.

-

Drying: Dry the resulting solid complex in a desiccator over anhydrous calcium chloride.

Note: The molar ratios of metal to ligand and the choice of solvent may need to be optimized for specific metal ions.

Caption: Workflow for the synthesis and characterization of this compound-metal complexes.

Structural Characterization

A variety of analytical techniques are employed to elucidate the structure and properties of this compound-metal complexes.

Spectroscopic Techniques

-

UV-Visible Spectroscopy: This is a primary tool for studying complex formation in solution. The coordination of this compound to a metal ion leads to a shift in its absorption maximum (λmax). For instance, the λmax of free this compound at around 520 nm shifts to lower wavelengths (hypsochromic shift) upon complexation with metals like Co(II) (480 nm) and Ni(II) (460 nm). This technique is also used to determine the stoichiometry of the complexes using methods like Job's method of continuous variation and the mole ratio method.

-

Infrared (IR) Spectroscopy: FTIR spectroscopy provides valuable information about the coordination sites of the this compound ligand. The IR spectrum of this compound shows characteristic bands for N-H, C=O, and C=N stretching vibrations. Upon complexation, shifts in the positions of these bands, particularly the C=O and N-H stretching frequencies, indicate the involvement of these groups in coordination with the metal ion. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to characterize the ligand and its diamagnetic metal complexes. The disappearance or shift of the N-H proton signal upon complexation can confirm the involvement of the imino group in coordination. For paramagnetic complexes, NMR can still be a powerful tool, though the interpretation of the spectra is more complex due to peak broadening and large chemical shifts.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the precise coordination geometry of the metal center. For example, crystallographic studies of lanthanide-murexide complexes have revealed a tricapped square-antiprism geometry around the metal ion, with coordination to the nitrogen and oxygen atoms of the this compound ligands.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition of solid-state this compound-metal complexes. These techniques can reveal the presence of coordinated or lattice water molecules and provide information on the temperature at which the organic ligand decomposes.

Quantitative Data on this compound-Metal Complexes

The stability and spectroscopic properties of this compound-metal complexes are crucial for their application. The following table summarizes key quantitative data for selected complexes.

| Metal Ion | Stoichiometry (M:L) | λmax (nm) | Stability Constant (Kf) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference(s) |

| Co(II) | 2:1 | 480 | 2.06 x 10¹⁴ (Job's), 9.18 x 10¹¹ (Mole ratio) | 18235 | |

| Ni(II) | 2:1 | 460 | 1.21 x 10¹¹ (Job's), 6.01 x 10¹¹ (Mole ratio) | 13284 | |

| Zn(II) | 1:2 | 450 | 1.35 x 10¹⁶ | 1.95 x 10⁴ | |

| Cu(II) | 1:2 | 470 | 2.30 x 10⁷ | 6.55 x 10³ | |

| Eu(III) | 1:1 | 480 | - | - | |

| Ca(II) | 1:1 | - | - | - |

Note: Stability constants can vary significantly depending on the method of determination and experimental conditions such as pH and ionic strength.

Applications

The unique properties of this compound-metal complexes have led to their application in various fields.

Analytical Chemistry

The most well-established application of this compound is as a metallochromic indicator in complexometric titrations with EDTA for the determination of metal ions such as Ca²⁺, Cu²⁺, Ni²⁺, Co²⁺, and rare earth metals. The sharp color change at the endpoint of the titration allows for accurate quantification of the metal ion concentration. This compound is also used as a chromogenic reagent for the spectrophotometric determination of these ions.

Potential Medicinal and Biological Applications

The biological activity of metal complexes is an area of intense research. While specific studies on the medicinal applications of this compound-metal complexes are limited, the general principles of the biological activity of metal complexes can be applied.

-

Antimicrobial and Antifungal Activity: Metal complexes can exhibit antimicrobial properties through various mechanisms. These include the disruption of microbial cell membranes, the generation of reactive oxygen species (ROS) that cause oxidative damage to cellular components, and the inhibition of essential enzymes by binding to their active sites. The chelation of the metal ion by the ligand can enhance its lipophilicity, facilitating its transport across the microbial cell membrane.

Caption: Proposed mechanisms of antimicrobial action for this compound-metal complexes.

-

Drug Delivery: Metal complexes are being explored as drug delivery vehicles. The coordination of a drug molecule to a metal center can improve its solubility, stability, and bioavailability. While not yet reported, this compound could potentially be functionalized to act as a carrier for therapeutic agents, with the metal complex facilitating targeted delivery.

Potential Catalytic Applications

Transition metal complexes are widely used as catalysts in a variety of organic transformations. The metal center in a this compound complex could potentially act as a Lewis acid catalyst or participate in redox catalysis. For example, copper complexes have been shown to catalyze oxidation reactions. The specific catalytic activity of this compound-metal complexes remains an area for future investigation.

Conclusion

The coordination chemistry of this compound-metal complexes is a rich and multifaceted field. While their role as analytical reagents is well-established, their potential in medicinal chemistry and catalysis is an emerging area with significant promise. This technical guide has provided a comprehensive overview of the synthesis, characterization, and properties of these fascinating compounds. It is hoped that the detailed information and protocols presented herein will serve as a valuable resource for researchers and professionals, stimulating further investigation into the diverse applications of this compound-metal complexes.

References

- 1. Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance [mdpi.com]

- 2. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metal compounds as antimicrobial agents: ‘smart’ approaches for discovering new effective treatments - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07449A [pubs.rsc.org]

Audience: Researchers, scientists, and drug development professionals.

An In-depth Technical Guide to Murexide (Ammonium Purpurate)

Introduction

This compound, also known as ammonium purpurate, is the ammonium salt of purpuric acid.[1][2] It is a purple, water-soluble solid historically used as a dye and more recently as a complexometric indicator in analytical chemistry.[1] Its distinct color changes upon binding to metal ions make it a valuable tool for the quantitative determination of various metals, most notably calcium.[1][2] This guide provides a comprehensive overview of this compound, including its chemical identity, molecular structure, physicochemical properties, synthesis protocols, and its application in complexometric titrations.

Chemical Identity and Molecular Structure

This compound is chemically identified as the monoammonium salt of 5,5'-nitrilodibarbituric acid. Its structure consists of two barbituric acid rings linked by a nitrogen atom.

CAS Number and Molecular Formula

The identity of this compound is defined by its CAS Registry Numbers and molecular formula, which are essential for regulatory and procurement purposes.

| Identifier | Value |

| Chemical Name | Ammonium purpurate |

| Synonyms | This compound, MX, Purpuric acid ammonium salt |

| CAS Number (Anhydrous) | 3051-09-0 |

| CAS Number (Hydrate) | 6032-80-0 |

| EC Number | 221-266-6 |

| Molecular Formula | C₈H₈N₆O₆ |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of the this compound anion (purpurate) with the ammonium counter-ion.

References

The Theoretical Basis of Murexide's Color Change: An In-depth Technical Guide

Abstract

Murexide (ammonium purpurate) is a venerable yet highly effective metallochromic and pH indicator utilized extensively in analytical chemistry. Its pronounced color changes, which are contingent on pH and the presence of specific metal ions, are predicated on alterations in its electronic structure. This technical guide provides a comprehensive exploration of the theoretical underpinnings of this compound's chromogenic behavior. It delves into the molecular structure, the influence of protonation states on its absorption spectrum, and the mechanism of metal-ligand complexation. Quantitative data, including stability constants and molar absorptivity for various metal complexes, are systematically presented. Detailed experimental protocols for the use of this compound in both complexometric titrations and spectrophotometric analyses are provided to aid researchers, scientists, and drug development professionals in its practical application.

Introduction: The Chemistry of this compound

This compound, the ammonium salt of purpuric acid, is a polyanionic molecule characterized by a large, delocalized π-electron system.[1][2] This extensive conjugation is the primary reason for its intense color. The molecule's structure allows for several resonance forms, and the distribution of electron density across the molecule is highly sensitive to the chemical environment, specifically pH and the coordination of metal cations.

The color of a this compound solution is a direct consequence of the absorption of light in the visible spectrum, which promotes electrons from lower energy molecular orbitals (non-bonding, n, and π orbitals) to higher energy anti-bonding orbitals (π*). The energy difference between these orbitals dictates the wavelength of light absorbed. Changes in the molecular structure, such as protonation or chelation, alter the energy levels of these orbitals, leading to a shift in the absorption maximum (λ_max) and a corresponding change in the observed color.[3][4]

The Influence of pH on this compound's Color

This compound is a polyprotic acid, capable of existing in several protonation states, each with a distinct color. The equilibrium between these states is governed by the pH of the solution. The proton dissociation constants (pKa) for this compound are reported as pKa₁, pKa₂, and pKa₃.[5] These values correspond to the sequential loss of protons from the molecule.

-

Strongly Acidic Conditions (pH < 9.2): In strongly acidic solutions, this compound exists predominantly in its fully protonated or monoprotonated form, which appears yellow.

-

Weakly Acidic to Neutral Conditions (pH 9.2 - 10.5): As the pH increases, this compound loses a proton to form a reddish-purple species. This is the typical color of a this compound solution in deionized water.

-

Alkaline Conditions (pH > 10.5): In alkaline solutions, a second proton is lost, resulting in a blue-purple solution. For titrations involving calcium, a pH of 11.3 is often employed to ensure the indicator is in its blue-purple form.

The transition between these colors is due to the effect of deprotonation on the molecule's conjugated system. The removal of protons enhances the delocalization of electrons, which lowers the energy gap between the π and π* orbitals, causing a bathochromic shift (a shift to longer wavelengths) in the absorption maximum.

The Mechanism of this compound-Metal Complexation

This compound acts as a chelating agent, forming stable complexes with a variety of metal ions. The oxygen and nitrogen atoms in the this compound structure possess lone pairs of non-bonding electrons (n-electrons) that can be donated to a metal cation, forming coordinate covalent bonds. This chelation process significantly perturbs the electronic structure of the this compound molecule.

The formation of a metal-murexide complex restricts the delocalization of the π-electrons and involves the n-electrons in bonding. This alters the energy levels of the n, π, and π* orbitals, typically leading to a hypsochromic shift (a shift to shorter wavelengths) of the absorption maximum. This shift is responsible for the distinct color change observed upon complexation. For instance, in the presence of calcium ions at an alkaline pH, the blue-purple color of free this compound changes to a rose-red color upon forming the calcium-murexide complex.

The stability of the metal-murexide complex is crucial for its function as an indicator. In a complexometric titration with a strong chelating agent like EDTA, the titrant progressively removes the metal ion from its complex with this compound. The endpoint of the titration is signaled by the color change from the metal-murexide complex back to that of the free indicator.

Quantitative Data on this compound-Metal Complexes

The interaction between this compound and various metal ions can be quantified by several parameters, including the stoichiometry of the complex, the stability constant (K_f), the optimal pH for complexation, the absorption maximum (λ_max) of the complex, and its molar absorptivity (ε). A summary of these parameters for selected divalent and trivalent metal ions is presented in the tables below.

Table 1: Properties of Divalent Metal-Murexide Complexes

| Metal Ion | Stoichiometry (M:L) | Stability Constant (K_f) | Optimal pH | λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Ca²⁺ | - | - | 11.3 | 506 | - |

| Co²⁺ | 2:1 | 2.06 x 10¹⁴ | - | 480 | 18,235 |

| Ni²⁺ | 2:1 | 1.21 x 10¹¹ | - | 460 | 13,284 |

| Cu²⁺ | 1:2 | 2.30 x 10⁷ | 5.5 | 470 | 6.55 x 10³ |

| Zn²⁺ | 1:2 | 1.35 x 10¹⁶ | 7.0 | 450 | 1.95 x 10⁴ |

| Cd²⁺ | 1:2 | - | 3-9 | 483 | 1.19 x 10⁴ |

| Pb²⁺ | 1:2 or 1:1 | - | 3-9 | 504 | 2.42 x 10³ |

Table 2: Properties of Trivalent Metal-Murexide Complexes

| Metal Ion | Stoichiometry (M:L) | Stability Constant (K_f) | Optimal pH | λ_max (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Eu³⁺ | - | - | 5.0 - 6.5 | 480 | - |

| Lanthanides (general) | - | - | 4.0 | - | - |

| Th⁴⁺ | - | - | - | - | - |

Experimental Protocols

Complexometric Titration of Calcium with EDTA using this compound

This protocol describes the determination of calcium ion concentration in an aqueous sample.

Reagents and Solutions:

-

EDTA solution (0.01 M): Prepare by dissolving the appropriate amount of disodium EDTA in deionized water.

-

Sodium hydroxide solution (1 M): Prepare by dissolving NaOH pellets in deionized water.

-

This compound indicator powder: A ground mixture of 100 mg of this compound with 20 g of analytical grade NaCl.

-

Calcium-containing sample solution.

Procedure:

-

Pipette a known volume of the calcium sample solution into a 250 mL Erlenmeyer flask.

-

Dilute the sample to approximately 100 mL with deionized water.

-

Add 10 mL of 1 M sodium hydroxide solution to raise the pH to ~12-13.

-

Add a small pinch of the this compound indicator powder to the flask. The solution should turn a rose-red color.

-

Titrate the solution with the standardized 0.01 M EDTA solution.

-

The endpoint is reached when the color changes from rose-red to a distinct violet/purple.

-

Record the volume of EDTA solution used.

-

Repeat the titration for concordant results.

References

- 1. titrations.info [titrations.info]

- 2. Spectrophotometric determination of the stability constant of the Eu(III)-murexide complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. purkh.com [purkh.com]

- 4. Spectrophotometric measurement of calcium by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Discovery and Original Preparation of Murexide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide (Ammonium purpurate), a compound with a rich history, holds a significant place in the development of organic chemistry. Initially investigated by Justus von Liebig and Friedrich Wöhler in 1838, its striking purple color and unique chemical properties paved the way for advancements in dye chemistry and analytical reagents. This technical guide provides an in-depth exploration of the original discovery and seminal methods for the preparation of this compound, focusing on the core chemical principles and experimental protocols.

Historical Context and Discovery

In the 1830s, the distinguished chemists Justus von Liebig and Friedrich Wöhler were engaged in extensive research on uric acid and its derivatives. Their collaborative work, "Untersuchungen über die Natur der Harnsäure" (Investigations on the Nature of Uric Acid), published in Annalen der Pharmacie in 1838, laid the foundation for understanding a new class of compounds. During these investigations, they described a vibrant purple substance obtained from the reaction of uric acid derivatives with ammonia, which they named this compound. This discovery was a pivotal moment, not only in the study of uric acid chemistry but also in the burgeoning field of synthetic dyes.

Physicochemical Properties of this compound

This compound is the ammonium salt of purpuric acid. Its distinctive color is dependent on the pH of the solution, appearing yellow in acidic conditions, reddish-purple in weakly acidic solutions, and blue-purple in alkaline environments. This property later led to its use as a complexometric indicator.

| Property | Value | Citations |

| Chemical Formula | C₈H₈N₆O₆ | |

| Appearance | Reddish-purple crystalline powder | [1] |

| Solubility in Water | Soluble | [1] |

| pH Indicator Range | Yellow (< pH 5.5), Reddish-purple (pH 5.5-6.5), Blue-purple (> pH 6.5) | [2] |

Original Synthetic Preparations of this compound

The initial preparations of this compound, as pioneered by Liebig, Wöhler, and later refined by others, established several key synthetic routes. These methods, while foundational, often involved harsh conditions and have since been modernized. However, understanding these original protocols is crucial for appreciating the historical development of synthetic organic chemistry.

Preparation from Alloxantin and Ammonia Gas

One of the earliest described methods involves the direct reaction of alloxantin with ammonia gas at an elevated temperature.

Experimental Protocol:

-

Reactants: Alloxantin, Ammonia gas.

-

Procedure: A quantity of alloxantin is heated to 100°C in a sealed apparatus. Dry ammonia gas is then passed over the heated alloxantin. The solid material gradually changes color, yielding the purple this compound.

-

Reaction Temperature: 100°C.[1]

-

Reaction Time: Not specified in early reports, but requires heating until the transformation is complete.

-

Purification: The resulting crude this compound was likely used directly or purified by recrystallization from water.

Caption: Synthesis of this compound from Alloxantin and Ammonia Gas.

Preparation from Uramil and Mercuric Oxide

Liebig and Wöhler also detailed a method starting from uramil (5-aminobarbituric acid) and employing mercuric oxide as an oxidizing agent.[2]

Experimental Protocol:

-

Reactants: Uramil, Mercuric Oxide, Water.

-

Procedure: Uramil is suspended in boiling water. Mercuric oxide is then added portion-wise to the boiling suspension. The reaction mixture is boiled until the desired color change is observed, indicating the formation of this compound.

-

Reaction Temperature: Boiling point of water (~100°C).

-

Reaction Time: Not specified, but boiling is continued until the reaction is complete.

-

Purification: The reaction mixture is filtered to remove the insoluble mercury salts and any unreacted starting material. The filtrate, containing the dissolved this compound, is then cooled to allow for crystallization.

Caption: Synthesis of this compound from Uramil and Mercuric Oxide.

Preparation from Alloxan and Alcoholic Ammonia

Another early method involved the reaction of alloxan with ammonia in an alcoholic solution.

Experimental Protocol:

-

Reactants: Alloxan, Absolute Alcohol, Ammonia gas.

-

Procedure: Alloxan is dissolved in boiling absolute alcohol. Dry ammonia gas is then bubbled through the solution. A purple solid, this compound, precipitates from the solution.

-

Reaction Temperature: Approximately 78°C (boiling point of ethanol).

-

Reaction Time: The passage of ammonia gas is continued for a period, often several hours, until the precipitation of this compound is maximized.

-

Purification: The precipitated this compound is collected by filtration, washed with absolute alcohol to remove any unreacted alloxan and other soluble impurities, and then dried.

Caption: Synthesis of this compound from Alloxan and Alcoholic Ammonia.

Hartley's Refined Preparation for Purer this compound (1905)

In 1905, W. N. Hartley published a refined method for the preparation of this compound in the Journal of the Chemical Society, Transactions. He noted the difficulty in obtaining pure samples of this compound and devised a procedure to yield a product with more consistent spectroscopic properties.

Experimental Protocol:

-

Reactants: Alloxantin, Absolute Alcohol, Dry Ammonia gas.

-

Procedure: Alloxantin is dissolved in a large excess of boiling absolute alcohol. A stream of dry ammonia gas is then passed through the boiling solution for approximately three hours. The this compound precipitates as a fine purple powder.

-

Reaction Temperature: Boiling point of absolute alcohol (~78°C).

-

Reaction Time: Approximately 3 hours.

-

Purification: The precipitated this compound is collected by filtration, washed thoroughly with absolute alcohol, and then dried. This method was reported to yield a purer, anhydrous form of this compound.

This compound Test for Uric Acid

The formation of this compound also became the basis of a classical chemical test for the presence of uric acid.

Experimental Workflow:

-

Oxidation: The sample containing uric acid is carefully heated with dilute nitric acid. This oxidation step converts uric acid into alloxan and dialuric acid, which can combine to form alloxantin.

-

Evaporation: The mixture is evaporated to dryness, leaving a residue.

-

Ammoniation: The residue is then exposed to ammonia vapor or treated with a dilute ammonia solution.

-

Observation: The formation of a characteristic purple color indicates the presence of uric acid, due to the formation of this compound.

Caption: Workflow for the this compound Test for Uric Acid.

Conclusion

The discovery and original preparation of this compound by Liebig and Wöhler represent a landmark in the history of organic chemistry. Their work not only introduced a fascinating new compound but also provided the foundational synthetic methods that would be refined over the subsequent century. For contemporary researchers, an understanding of these original protocols offers valuable insight into the evolution of synthetic techniques and the enduring legacy of these pioneering chemists. The principles underlying these early preparations continue to be relevant in the broader context of heterocyclic chemistry and the development of functional organic materials.

References

Murexide: An In-depth Technical Guide to Solubility and Stability in Diverse Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of murexide, a metallochromic indicator and colorimetric reagent. Understanding these properties is critical for its application in analytical chemistry, pharmaceutical quality control, and various research settings. This document synthesizes available data on this compound's behavior in different solvents, offering insights into its practical use and limitations.

Executive Summary

This compound, the ammonium salt of purpuric acid, exhibits limited solubility in water and many common organic solvents. Its stability is highly pH-dependent, with notable degradation observed in both acidic and alkaline aqueous solutions. This guide presents quantitative solubility data where available, details the kinetics of its degradation, and provides established experimental protocols for determining these key physicochemical properties. The information is intended to assist researchers in optimizing the use of this compound in their experimental workflows.

This compound: Chemical Properties

| Property | Value | Reference |

| Chemical Name | Ammonium 5-(2,4,6-trioxoperhydropyrimidin-5-ylideneamino)barbiturate | |

| Synonyms | Ammonium purpurate, MX | [1] |

| CAS Number | 3051-09-0 | [1] |

| Molecular Formula | C₈H₈N₆O₆ | [2] |

| Molecular Weight | 284.19 g/mol | [2] |

| Appearance | Reddish-purple powder | [3] |

| pKa Values | pKa₁ = 0, pKa₂ = 9.2, pKa₃ = 10.5 |

Solubility of this compound

This compound's solubility is a critical factor for its use in solution-based applications. The available data indicates that it is generally sparingly soluble in many common solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents. It is important to note the contradictions in the qualitative descriptions of solubility found in the literature.

| Solvent | Temperature | Solubility | Method | Reference |

| Water | 20 °C | ~1 g/L | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 4 mg/mL | Ultrasonic and warming to 60°C | |

| 1 M Sodium Hydroxide (NaOH) | Not Specified | 5 mg/mL | Not Specified |

Qualitative Solubility Observations:

-

Water: Described variously as "slightly soluble," "soluble," and having "free solubility". The quantitative value of ~1 g/L provides the most concrete data point.

-

Ether: Described as "slightly soluble".

-

Glycerol & Acetone: No specific solubility data was found in the searched literature.

The discrepancies in qualitative descriptions may arise from the use of non-standardized terminology or variations in experimental conditions. For practical purposes, relying on the available quantitative data is recommended.

Factors Affecting this compound Solubility

-

pH: The solubility of this compound in aqueous solutions is influenced by pH due to its multiple pKa values. In strongly alkaline solutions, such as 1 M NaOH, the solubility is enhanced due to the deprotonation of the molecule.

-

Temperature: While specific data on the temperature dependence of this compound solubility is limited, for most solid solutes, solubility increases with temperature. The reported solubility in DMSO required heating, indicating a positive temperature coefficient of solubility in that solvent.

-

Solvent Polarity: Based on its structure, this compound is a polar molecule, which is consistent with its higher solubility in polar solvents like water and DMSO compared to non-polar solvents like ether.

Stability of this compound

This compound is known to be unstable in aqueous solutions, with its degradation rate being highly dependent on pH and temperature.

Stability in Aqueous Solutions

This compound undergoes hydrolytic degradation in aqueous media. The primary degradation products have been identified as uramil and alloxan.

In acidic environments, the decomposition of this compound follows first-order kinetics. The rate of degradation is dependent on the concentration of the strong acid.

-

Degradation Kinetics: A study investigating the decomposition in an acidic solution (pH 2.2) at 25°C reported a first-order rate constant (k) of 7.98 x 10⁻³ min⁻¹ for an initial this compound concentration of 0.125 mM.

This compound is also unstable in alkaline solutions. The mechanism of degradation in alkaline media is suggested to involve the interaction between two negatively charged ions. While the instability is noted, specific quantitative kinetic data for alkaline conditions were not found in the reviewed literature.

Factors Affecting this compound Stability

-

pH: pH is the most critical factor influencing this compound stability. The molecule is susceptible to degradation in both acidic and alkaline conditions. Its solutions exhibit different colors depending on the pH, which correspond to different ionic species of the molecule.

-

Strongly Acidic (pH < 0): Yellow

-

Weakly Acidic (pH 0 - 9.2): Reddish-purple

-

Alkaline (pH > 9.2): Blue-purple

-

-

Temperature: As with most chemical reactions, the rate of this compound degradation is expected to increase with temperature. However, specific studies detailing the temperature dependence, such as Arrhenius plots, were not found in the conducted searches.

-

Solvent: While instability in aqueous solutions is well-documented, there is a lack of specific data on the stability of this compound in various organic solvents.

Experimental Protocols

This section provides detailed methodologies for determining the solubility and stability of this compound, based on established scientific practices.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This widely accepted method is used to determine the equilibrium solubility of a solid compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound powder to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not absorb the solute.

-

-

Quantification of Solute:

-

Determine the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Reporting:

-

Report the solubility in units of mass per volume (e.g., g/L or mg/mL) or molarity (mol/L) at the specified temperature.

-

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound in solution over time, at different pH values and temperatures.

Methodology:

-

Preparation of Test Solutions:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution into the desired test buffers (e.g., buffers at pH 2, 4, 7, 9, and 12) to a known initial concentration.

-

-

Incubation:

-

Incubate the test solutions at controlled temperatures (e.g., room temperature, 37°C, 50°C). Protect the solutions from light if photodegradation is a concern.

-

-

Sampling:

-

At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each test solution.

-

Immediately quench any further degradation by, for example, diluting the aliquot in a cold mobile phase or a solvent mixture that stabilizes the compound.

-

-

Analysis:

-

Analyze the samples using a stability-indicating analytical method, such as HPLC with a photodiode array (PDA) detector. This allows for the separation and quantification of the parent this compound peak from any degradation products.

-

Monitor the decrease in the peak area of this compound over time.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of time.

-

Determine the degradation kinetics (e.g., zero-order, first-order) by fitting the data to appropriate kinetic models.

-

Calculate the rate constant (k) and the half-life (t₁/₂) of this compound under each condition.

-

Given this compound's strong absorbance in the visible region, spectrophotometry can be a straightforward method to study its degradation kinetics, particularly in acidic solutions.

Methodology:

-

Prepare a buffered solution of this compound at the desired pH.

-

Use a spectrophotometer to measure the absorbance of the solution at the wavelength of maximum absorbance for the reddish-purple form (around 520-530 nm).

-

Record the absorbance at regular time intervals while maintaining a constant temperature.

-

Plot the natural logarithm of the absorbance versus time . If the plot is linear, the reaction follows first-order kinetics, and the rate constant (k) can be determined from the slope of the line.

Visualizations

Logical Relationships and Workflows

Conclusion

The solubility and stability of this compound are complex properties influenced by a variety of factors, most notably the choice of solvent and the pH of the medium. While it is sparingly soluble in water and alcohols, its solubility is enhanced in DMSO and alkaline solutions. The inherent instability of this compound in aqueous solutions, particularly at acidic and alkaline pH, necessitates careful consideration when preparing and storing solutions for analytical applications. For optimal results, it is recommended to use freshly prepared this compound solutions. The experimental protocols provided in this guide offer a framework for researchers to further investigate and characterize the behavior of this compound in their specific experimental systems. Further research is warranted to fill the existing gaps in the quantitative solubility and stability data, especially concerning the effects of temperature and the behavior in a wider range of organic solvents.

References

An In-depth Technical Guide to the Spectroscopic Properties of Free Murexide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murexide, the ammonium salt of purpuric acid, is a well-known metallochromic indicator with a rich history in analytical chemistry. While its coordination chemistry has been extensively studied, a comprehensive understanding of the spectroscopic properties of the free this compound molecule is essential for its application in various scientific domains, including drug development and materials science. This technical guide provides a detailed overview of the spectroscopic characteristics of free this compound, focusing on its UV-Visible (UV-Vis) absorption, and available information on its Infrared (IR) properties. This document also outlines standard experimental protocols for these spectroscopic analyses and presents the available quantitative data in a clear, tabular format.

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is highly sensitive to the pH of its environment, a characteristic that underpins its utility as a pH and metallochromic indicator. The color of this compound solutions changes from yellow in strongly acidic conditions to reddish-purple in weakly acidic to neutral solutions, and finally to blue-purple in alkaline solutions.[1][2][3] These color changes are a direct consequence of shifts in the electronic absorption bands of the molecule.

In aqueous solutions, free this compound exhibits a primary absorption band in the visible region, which is attributed to π-π* and n-π* electronic transitions within its conjugated system.[4][5] The position of this absorption maximum (λmax) is pH-dependent.

Quantitative UV-Vis Data for Free this compound

| Property | Value | pH/Solvent | Reference(s) |

| Absorption Maximum (λmax) | ~520 nm | Weakly acidic to neutral aqueous solution | |

| Molar Extinction Coefficient (ε) | 12,100 M-1cm-1 | Not specified |

Note: The molar extinction coefficient can vary with pH and the specific conditions of the measurement.

Experimental Protocol: UV-Vis Spectroscopy of this compound

A standard experimental workflow for obtaining the UV-Vis absorption spectrum of this compound is outlined below.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1.00 x 10-3 M) by dissolving the appropriate amount of this compound powder in high-purity water, such as Milli-Q water.

-

Working Solution Preparation: Prepare a dilute working solution (e.g., 1.00 x 10-5 M) by diluting the stock solution in a volumetric flask.

-

pH Adjustment (Optional): If investigating the pH dependence of the spectrum, adjust the pH of the working solution using dilute solutions of HCl and NaOH. A pH meter should be used for accurate measurements.

-

Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Set the wavelength range for scanning, typically from 300 nm to 650 nm, to encompass the visible absorption band of this compound.

-

Measurement: Record the absorption spectrum of the this compound solution at a controlled temperature, for instance, 25°C. Use a blank solution (the solvent without this compound) for baseline correction.

-

Data Analysis: From the resulting spectrum, determine the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For a complex molecule like this compound, the IR spectrum will display a number of absorption bands corresponding to the various stretching and bending vibrations of its constituent bonds.

While a detailed, publicly available analysis of the IR spectrum of free this compound with complete peak assignments is not readily found in the literature, the general regions of absorption for the functional groups present in this compound can be predicted.

Expected IR Absorption Regions for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm-1) |

| N-H (Amine/Amide) | Stretching | 3500 - 3300 |

| C-H | Stretching | ~3000 |

| C=O (Carbonyl) | Stretching | 1750 - 1650 |

| C=C / C=N | Stretching | 1680 - 1475 |

| N-H | Bending | 1650 - 1500 |

| C-N | Stretching | 1350 - 1000 |

Experimental Protocol: FTIR Spectroscopy of Solid this compound (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Methodology:

-

Sample and KBr Preparation: Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture. Grind a small amount of the solid this compound sample (typically 1-2 mg) into a fine powder using an agate mortar and pestle.

-

Mixing: Add the ground this compound to a larger amount of the dried KBr (typically 100-200 mg) in the mortar and grind the two together to create a homogeneous mixture.

-

Pellet Formation: Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a thin, transparent pellet.

-

FTIR Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the infrared spectrum. A background spectrum of a pure KBr pellet should also be recorded for baseline correction.

Fluorescence and NMR Spectroscopy

Currently, there is a significant lack of publicly available, detailed quantitative data on the fluorescence and Nuclear Magnetic Resonance (NMR) spectroscopic properties of free this compound. While this compound is known to be a component in some fluorescence-based analytical methods, its intrinsic fluorescence properties, such as excitation and emission maxima and quantum yield, are not well-documented in readily accessible literature.

Similarly, ¹H and ¹³C NMR spectral data, including chemical shifts and coupling constants for free this compound, are not widely reported. The limited solubility of this compound in common deuterated solvents may present a challenge for obtaining high-quality NMR spectra.

Standard Experimental Protocols

Should researchers wish to investigate these properties, the following general experimental protocols can be adapted.

Fluorescence Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

-

Excitation Spectrum: Scan the excitation wavelengths while monitoring the emission at a fixed wavelength (typically the wavelength of maximum emission) to determine the optimal excitation wavelength.

-

Emission Spectrum: Excite the sample at the optimal excitation wavelength and scan the emission wavelengths to obtain the fluorescence emission spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.

NMR Spectroscopy:

-

Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent. The choice of solvent is critical and may require experimentation to achieve adequate solubility without interfering with the signals of interest. For ¹H NMR, 5-25 mg of the sample is typically used, while for ¹³C NMR, a higher concentration (50-100 mg) is often necessary. The solution should be filtered to remove any particulate matter.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the spectra to determine chemical shifts, coupling constants, and integrate peak areas.

Conclusion

This technical guide has summarized the available spectroscopic properties of free this compound, with a primary focus on its well-documented pH-dependent UV-Visible absorption characteristics. While information on its fluorescence, NMR, and detailed IR properties is currently limited in the public domain, the standard experimental protocols provided herein offer a starting point for researchers wishing to explore these aspects further. A more complete characterization of the spectroscopic profile of free this compound will undoubtedly contribute to its broader application in scientific research and development.

References

An In-Depth Technical Guide to the Murexide Test for Purine Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Murexide test, a classic colorimetric method for the identification of uric acid and other purine derivatives. The test is particularly useful for screening compounds that do not respond to common alkaloid identification tests.[1][2] This document details the underlying chemical principles, experimental protocols, and data interpretation for researchers in analytical chemistry, pharmacology, and drug development.

Introduction to the this compound Test

The this compound test is a chemical assay that produces a characteristic purple color in the presence of certain purine compounds. The basis of the test is the oxidation of the purine to a dialuric acid or alloxan derivative, which then reacts with ammonia to form the colored product, this compound (ammonium purpurate).[1][2] The intensity of the color can be proportional to the concentration of the purine, allowing for semi-quantitative or quantitative analysis.[1]

Chemical Principle and Reaction Mechanism

The this compound test is a two-step process involving oxidation followed by condensation with ammonia.

Step 1: Oxidation

The purine sample is first treated with a strong oxidizing agent, typically concentrated nitric acid or a mixture of potassium chlorate and hydrochloric acid. This step breaks down the purine ring system. In the case of uric acid, it is oxidized to alloxan and dialuric acid. For other purines, such as caffeine, the oxidation yields intermediates like 1,3-dimethylalloxan.

Step 2: Formation of this compound

The residue from the oxidation step is then exposed to ammonia vapor or treated with an ammonia solution. The intermediate products from the oxidation, such as alloxan and uramil (formed from the breakdown of purines), condense with ammonia to form this compound, which is the ammonium salt of purpuric acid. This compound is responsible for the characteristic purple color.

Below is a diagram illustrating the generalized workflow of the this compound test.

The following diagram details the chemical pathway for the this compound test with uric acid as the substrate.

Quantitative Data

The this compound test is primarily qualitative, but it can be adapted for quantitative analysis using spectrophotometry. The absorption maximum (λmax) of this compound in an aqueous solution is in the range of 520-524 nm. The color and its intensity can vary depending on the specific purine derivative being tested.

| Purine Derivative | Oxidizing Agent | Observed Color | Absorption Maximum (λmax) |

| Uric Acid | Conc. HNO₃ or KClO₃/HCl | Purple-red | ~520-524 nm |

| Caffeine | Conc. HNO₃ or KClO₃/HCl | Pink to Purple | Not specified, but forms a this compound-like product |

| Theobromine | Conc. HNO₃ or KClO₃/HCl | Pink to Purple | Not specified |

| Theophylline | Conc. HNO₃ or KClO₃/HCl | Pink to Purple | Not specified |

| Xanthine | Conc. HNO₃ or KClO₃/HCl | Yellow, turns Red on heating | Not specified |

| Guanine | Conc. HNO₃ or KClO₃/HCl | Pink to Purple | Not specified |

| Adenine | Conc. HNO₃ or KClO₃/HCl | Pink to Purple | Not specified |

| Hypoxanthine | Conc. HNO₃ or KClO₃/HCl | Pink to Purple | Not specified |

Note: Specific λmax values for the colored products of many purine derivatives are not well-documented in the literature. The color formation indicates a positive test, and for quantitative purposes, a standard curve should be generated using the specific purine of interest.

Experimental Protocols

A. General Protocol for Solid Samples (e.g., Uric Acid, Caffeine)

-

Sample Preparation: Place a small amount (a few milligrams) of the finely powdered sample into a porcelain evaporating dish.

-

Oxidation (Method 1 - Nitric Acid): Add 2-3 drops of concentrated nitric acid to the sample in the evaporating dish.

-

Oxidation (Method 2 - Potassium Chlorate/HCl): Add a tiny crystal of potassium chlorate and one drop of concentrated hydrochloric acid to the sample.

-

Evaporation: Gently heat the dish on a water bath until the mixture evaporates to complete dryness. A yellowish-red residue should remain.

-

Color Development: Allow the dish to cool. Invert the dish over a source of ammonia vapor (e.g., a watch glass with a few drops of concentrated ammonia solution) or add a drop of dilute ammonia solution to the residue.

-

Observation: A positive test is indicated by the formation of a purple or pinkish-purple color.

B. Protocol for Urine Samples (for Uric Acid)

-

Sample Preparation: Place 8 drops of urine into a porcelain evaporating dish.

-

Oxidation: Add 2-3 drops of concentrated nitric acid.

-

Evaporation: Heat the dish on a boiling water bath until the liquid evaporates, leaving a reddish deposit.

-

Color Development: Cool the dish and add a drop of dilute ammonia solution.

-

Observation: The appearance of a reddish-violet color indicates the presence of uric acid.

Specificity and Interferences

The this compound test is a general test for purines and is not specific to a single compound. Uric acid, caffeine, theobromine, theophylline, xanthine, guanine, and adenine have been reported to give a positive this compound test. It is important to note that xanthine and its derivatives may produce a yellow color that turns red upon heating, which can be a distinguishing feature.

Certain non-purine compounds have been reported to interfere with or give false-positive results in the this compound test. Therefore, it is crucial to perform appropriate sample purification steps, such as extraction, to minimize the presence of interfering substances.

The following diagram illustrates the logical relationship for interpreting the results of the this compound test.

Conclusion

The this compound test is a valuable and straightforward qualitative method for the detection of purine derivatives. Its application in conjunction with other analytical techniques, such as chromatography and spectroscopy, can provide a robust identification of purines in various samples. For drug development professionals, this test can serve as an initial screening tool for the characterization of novel compounds or the analysis of biological samples. Researchers should be mindful of the test's lack of specificity and the potential for interferences, necessitating careful sample preparation and consideration of the sample matrix.

References

Methodological & Application

Application Note & Protocol: Determination of Calcium by Complexometric Titration with Murexide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the quantitative determination of calcium ions (Ca²⁺) in aqueous solutions using a complexometric titration with ethylenediaminetetraacetic acid (EDTA) and murexide as the indicator. This method is applicable across various fields, including water quality analysis, pharmaceutical production, and biological sample testing. The protocol outlines reagent preparation, sample handling, the titration procedure, and calculation of results.

Principle

Complexometric titration is a form of volumetric analysis where the formation of a colored complex is used to indicate the endpoint of a titration. In this specific application, calcium ions are titrated with a standard solution of EDTA, a hexadentate ligand that forms a stable, colorless 1:1 complex with Ca²⁺.

The reaction is carried out in a high pH environment (pH 12-13), achieved by adding sodium hydroxide.[1] At this pH, any magnesium ions present in the sample precipitate as magnesium hydroxide (Mg(OH)₂), thus preventing their interference with the calcium determination.[1][2]

This compound (ammonium purpurate) serves as the indicator.[3] Initially, this compound complexes with the free Ca²⁺ ions in the solution, forming a pink or rose-red colored complex.[2] During the titration, EDTA, which forms a more stable complex with Ca²⁺ than this compound, progressively displaces the this compound from the calcium ions. At the equivalence point, when all Ca²⁺ has been complexed by EDTA, the solution turns to the color of the free this compound indicator at that pH, which is a distinct violet or purple.

The overall reaction can be summarized as:

-

Ca²⁺ + this compound → [Ca-Murexide] (Pink/Rose-Red)

-

[Ca-Murexide] + EDTA → [Ca-EDTA] (Colorless) + this compound (Violet/Purple)

Reagents and Materials

2.1. Reagent Preparation

| Reagent | Preparation Instructions | Concentration |

| Standard EDTA Solution | Dissolve 3.723 g of analytical reagent grade disodium dihydrogen ethylenediaminetetraacetate (EDTA) in distilled water and dilute to 1 liter in a volumetric flask. Store in a polyethylene bottle. | 0.01 M |

| Sodium Hydroxide (NaOH) Solution | Dissolve 40 g of NaOH in distilled water and dilute to 1 liter. | 1 M |

| This compound Indicator (Solid Mixture) | Mix 100-200 mg of this compound powder with 100 g of dry, analytical grade sodium chloride (NaCl). Grind the mixture to a fine, homogeneous powder (40-50 mesh) using a mortar and pestle. Store in a tightly stoppered, light-resistant container. | ~0.1-0.2% w/w |

| This compound Indicator (Solution) | Dissolve 150 mg of this compound in 100 g of absolute ethylene glycol. This solution is unstable and should be prepared fresh, as it should not be stored for longer than a week. | ~0.15% w/v |

| Standard Calcium Solution (for EDTA standardization) | Accurately weigh 1.000 g of anhydrous calcium carbonate (primary standard) into a 500 mL flask. Add 1+1 HCl dropwise until all the CaCO₃ has dissolved. Add 200 mL of distilled water, boil gently to expel CO₂, cool, and dilute to 1 liter in a volumetric flask. | 0.01 M (1 mL = 0.4008 mg Ca²⁺) |

2.2. Apparatus

-

Burette (50 mL)

-

Pipettes (various sizes)

-

Erlenmeyer flasks (250 mL)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Standard laboratory glassware

Experimental Protocol

3.1. Standardization of EDTA Solution (Optional but Recommended)

It is advisable to standardize the prepared EDTA solution against a primary standard calcium solution to determine its exact molarity.

-

Pipette 25.00 mL of the standard calcium solution into a 250 mL Erlenmeyer flask.

-

Add approximately 75 mL of distilled water.

-

Proceed with the titration as described in section 3.3, starting from step 2.

-